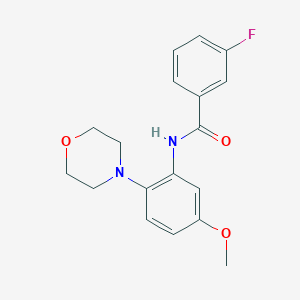![molecular formula C20H31N3O2 B243919 N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide, also known as MP-10, is a selective agonist of the μ-opioid receptor. It is a synthetic compound that has been developed for its potential use in pain management and addiction treatment.
Mecanismo De Acción
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide works by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates the receptor, which results in the release of endorphins, natural painkillers produced by the body. Endorphins bind to the same receptor, leading to a reduction in pain perception. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has a high affinity and selectivity for the μ-opioid receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several biochemical and physiological effects. It has been shown to reduce pain perception, suppress cough reflex, and induce sedation. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide also has a dose-dependent effect on respiratory depression, which is a common side effect of opioids. It has been shown to have a lower risk of respiratory depression compared to traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have a lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for animal studies. However, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its accessibility for some labs.
Direcciones Futuras
There are several future directions for N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide research. One direction is to study its potential use in pain management and addiction treatment in humans. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's high affinity and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor's function. Finally, there is a need for the development of new and safer opioid medications, and N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's lower abuse potential and fewer side effects make it a promising candidate for further research.
Conclusion:
In conclusion, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that has been developed for its potential use in pain management and addiction treatment. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments, including its lower abuse potential and fewer side effects compared to traditional opioids. Further research is needed to determine its safety and efficacy in humans and to develop new and safer opioid medications.
Métodos De Síntesis
The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide involves several steps. The first step is the preparation of the piperazine intermediate, which is achieved by reacting 1-benzylpiperazine with 3-methylbutanoyl chloride. The resulting product is then reacted with 4-bromoaniline to form the final product, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide. The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to be highly effective in reducing pain and opioid withdrawal symptoms in animal models. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have lower abuse potential and fewer side effects compared to traditional opioid medications.
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24) |
Clave InChI |
OBWMXSUIYLLYHC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2,4-dichlorophenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B243859.png)